molecular formula C9H17ClN2O B3014975 2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride CAS No. 2375262-57-8

2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride

Katalognummer B3014975
CAS-Nummer: 2375262-57-8
Molekulargewicht: 204.7
InChI-Schlüssel: AXBCHDUYRAWXKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride” is a chemical compound with the CAS Number: 2375262-57-8 . It has a molecular weight of 204.7 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, “1-Thia-4,8-Diazaspiro[4.5]Decan-3-One Derivatives”, was synthesized via one-pot three-component condensation . This might provide some insight into potential synthesis methods for “this compound”.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H16N2O.ClH/c12-8-2-4-9(7-11-8)3-1-5-10-6-9;/h10H,1-7H2,(H,11,12);1H . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Antagonists in Chemokine-Mediated Diseases 2,8-Diazaspiro[5.5]undecan-3-one derivatives, specifically as CCR8 antagonists, have been identified for their potential in treating chemokine-mediated diseases. This includes significant applications in respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Chronic Kidney Disease Treatment In the context of chronic kidney diseases, certain derivatives of 2,8-Diazaspiro[5.5]undecan-3-one have shown promising results. These derivatives have been noted for their potent inhibitory activity against soluble epoxide hydrolase, contributing to their effectiveness in orally administered treatments for chronic kidney conditions (Kato et al., 2014).

Synthesis and Bioactivity The compound has been a focus in synthesizing various derivatives with potential therapeutic applications. These derivatives are explored for treating diverse conditions such as obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania et al., 2017).

Antihypertensive Applications Certain derivatives of 2,8-Diazaspiro[5.5]undecan-3-one have been investigated for their antihypertensive properties. These studies have focused on understanding their mechanism of action, particularly in relation to alpha 1-adrenoceptor blockade (Clark et al., 1983).

GABA Type A Receptor Antagonists The compound's derivatives have been studied as γ-aminobutyric acid type A receptor (GABAAR) antagonists, with implications in immunomodulatory effects. These studies focus on the structural determinants essential for GABAAR inhibition and their potential peripheral applications (Bavo et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name

2,8-diazaspiro[5.5]undecan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-8-2-4-9(7-11-8)3-1-5-10-6-9;/h10H,1-7H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBCHDUYRAWXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)NC2)CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.